molecular formula C18H23Cl2NO2 B4176743 N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4176743
M. Wt: 356.3 g/mol
InChI Key: HEYNPCHCVZBYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine, ethoxy, and methoxy groups, as well as a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl group is substituted with chlorine, ethoxy, and methoxy groups through a series of reactions involving chlorination, etherification, and methylation. The final step involves the reaction of the substituted benzyl group with phenylethanamine under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-propanamine hydrochloride
  • N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine
  • N-(3-chloro-5-ethoxy-4-methoxybenzyl)cyclopentanamine hydrochloride

Uniqueness

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is unique due to its specific substitution pattern on the benzyl group and the presence of the phenylethanamine backbone. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-4-22-17-11-14(10-16(19)18(17)21-3)12-20-13(2)15-8-6-5-7-9-15;/h5-11,13,20H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYNPCHCVZBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)C2=CC=CC=C2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Reactant of Route 4
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Reactant of Route 6
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.